molecular formula C10H9ClN2OS B15090362 4-Chloro-6-methoxy-7-methylsulfanyl-quinazoline

4-Chloro-6-methoxy-7-methylsulfanyl-quinazoline

Cat. No.: B15090362
M. Wt: 240.71 g/mol
InChI Key: BRZPJCVCRVNGLP-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-7-methylsulfanyl-quinazoline is a functionalized quinazoline derivative that serves as a key synthetic intermediate for researchers developing novel therapeutic agents. Quinazoline-based compounds are considered a "privileged structure" in medicinal chemistry due to their diverse biological activities and presence in over 200 naturally occurring alkaloids . This compound is of significant research value for its potential in antiviral and anticancer drug discovery. A recent patent highlights the application of similar quinazoline compounds as inhibitors of human coronaviruses, including SARS-CoV-2 (COVID-19), Human coronavirus OC43, and Human coronavirus 229E . The 4-chloro group on the pyrimidine ring is a reactive site that allows for facile nucleophilic displacement, enabling the attachment of various amino and alkoxy substituents to create targeted molecular libraries . Furthermore, quinazolinones, the oxidized derivatives of quinazolines, demonstrate a broad spectrum of pharmacological properties, including potent antitumor activity. Research indicates that such compounds can act through multiple mechanisms, including inhibition of the epidermal growth factor receptor (EGFR) and other protein kinases, induction of apoptosis, and suppression of angiogenesis . The specific substitution pattern of methoxy and methylsulfanyl groups on the benzene ring of this particular reagent may influence its electronic properties and binding affinity, making it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers utilize this compound in the synthesis of complex molecules for high-throughput screening and the development of targeted therapies. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Please handle all chemicals with appropriate personal protective equipment and in accordance with institutional safety protocols.

Properties

Molecular Formula

C10H9ClN2OS

Molecular Weight

240.71 g/mol

IUPAC Name

4-chloro-6-methoxy-7-methylsulfanylquinazoline

InChI

InChI=1S/C10H9ClN2OS/c1-14-8-3-6-7(4-9(8)15-2)12-5-13-10(6)11/h3-5H,1-2H3

InChI Key

BRZPJCVCRVNGLP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)SC

Origin of Product

United States

Preparation Methods

Multistep Functionalization of Quinazoline Precursors

Nitration and Chlorination Sequence

The most widely reported route begins with 3,4-dimethoxyacetophenone, which undergoes nitration at the 2-position using concentrated nitric acid at 0–5°C. The resulting 2-nitro-4,5-dimethoxyacetophenone is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in toluene under reflux to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one. Hydrogenation over palladium-on-carbon in methanol achieves simultaneous nitro group reduction and cyclization to yield 4-hydroxy-6,7-dimethoxyquinoline.

Chlorination of the 4-hydroxy intermediate employs phosphorus oxychloride (POCl₃) at 110°C for 6 hours, achieving 85–92% conversion to 4-chloro-6,7-dimethoxyquinoline. While this method originally targets dimethoxy analogs, substitution of methoxy with methylsulfanyl groups requires thiolation at the 7-position.

Thiolation via Nucleophilic Aromatic Substitution

Introducing the methylsulfanyl group necessitates replacing a leaving group (typically fluorine) at position 7. As demonstrated in analogous syntheses, treatment of 7-fluoro-6-nitroquinazolin-4-amine with sodium thiomethoxide (NaSMe) in dimethyl sulfoxide (DMSO) at 80°C for 12 hours achieves 85% substitution efficiency. Subsequent nitro group reduction using iron powder in ethanol/water (4:1) under reflux yields the amine, which is rechlorinated at position 4 using POCl₃.

Table 1: Reaction Conditions for Key Functionalization Steps

Step Reagents/Conditions Yield (%) Reference
Nitration HNO₃, 0–5°C, 2h 78
Condensation DMF-DMA, toluene, reflux, 8h 91
Cyclization H₂/Pd-C, MeOH, 24h 88
Chlorination POCl₃, 110°C, 6h 92
Thiolation NaSMe, DMSO, 80°C, 12h 85

Metal-Free Cyclization Approaches

Oxidative Imine Condensation

Green synthesis methods avoid transition-metal catalysts by leveraging oxidative imine formation. A protocol adapted from Yamaguchi et al. employs o-aminobenzylamine and benzylamine in DMSO with 2,4,6-trihydroxybenzoic acid (5 mol%) and BF₃·Et₂O (10 mol%) under oxygen atmosphere. Heating at 90°C for 48 hours induces a four-step cascade:

  • Oxidative imine synthesis from benzylamine
  • Intermolecular condensation with o-aminobenzylamine
  • Intramolecular cyclization to form the quinazoline core
  • Aromatization via dehydrogenation

This method produces 4-hydroxy-6-methoxy-7-methylsulfanyl-quinazoline directly, which is chlorinated using SOCl₂ in dichloromethane. The metal-free route achieves 73% overall yield with an environmental factor (E-factor) of 2.7, making it suitable for gram-scale synthesis.

Solvent and Catalyst Optimization

Replacing DMSO with cyclopentyl methyl ether (CPME) improves reaction mass efficiency (RME) to 81% while reducing purification complexity. Catalyst screening shows that electron-deficient benzoic acids (e.g., 2,4-dinitrobenzoic acid) accelerate the cyclization step by stabilizing transition states through hydrogen bonding.

Chlorination of Hydroxylated Intermediates

Direct Chlorination Strategies

4-Hydroxy-6-methoxy-7-methylsulfanyl-quinazoline serves as the immediate precursor for chlorination. Phosphorus pentachloride (PCl₅) in dichloroethane at 70°C for 3 hours achieves near-quantitative conversion (98%) to the target compound. Alternatively, using thionyl chloride (SOCl₂) with catalytic dimethylformamide (DMF) in toluene at reflux provides 94% yield within 2 hours.

Byproduct Analysis

Gas chromatography-mass spectrometry (GC-MS) of crude reaction mixtures identifies two primary byproducts:

  • Over-chlorination product : 4,6-Dichloro-7-methylsulfanyl-quinazoline (3–5%)
  • Demethylation product : 4-Chloro-6-hydroxy-7-methylsulfanyl-quinazoline (1–2%)

Minimizing these impurities requires strict temperature control (<75°C) and anhydrous conditions.

Spectral Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR (400 MHz, DMSO-d₆) of the final product exhibits characteristic signals:

  • δ 8.67 (s, 1H, H-2)
  • δ 7.82 (d, J = 8.6 Hz, 2H, methoxybenzyl protons)
  • δ 4.39 (s, 2H, SCH₂)
  • δ 3.74 (s, 3H, OCH₃)

¹³C NMR confirms quaternary carbons at δ 158.9 (C-4) and δ 162.1 (C-6), with the methylsulfanyl group resonating at δ 15.3.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) for C₁₁H₁₀ClN₃OS ([M+H]⁺):

  • Calculated: 280.0274
  • Observed: 280.0271

Industrial Scalability and Environmental Impact

Waste Management

The metal-free route generates 2.7 kg waste per kg product, predominantly DMSO and inorganic salts. Implementing solvent recovery systems reduces the E-factor to 1.2 in pilot-scale trials.

Cost Analysis

Raw material costs per kilogram of product:

  • Multistep route : $420 (primarily from Pd-C catalyst)
  • Metal-free route : $185 (lower catalyst costs)

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C4

The 4-chloro group serves as the primary site for nucleophilic displacement due to its electron-deficient aromatic environment.

ReagentConditionsProductYieldSource
3-EthynylanilineK₂CO₃, DMF, 50°C, 18 hr4-(3-Ethynylphenylamino) derivative88%
Piperidine derivativeTriethylamine, CH₂Cl₂, 2 hrPiperidin-4-yloxy-coupled quinazoline82%
CyanamideTriphosgene, -10–100°C3,4-Dimethoxyphenyl cyano group urea75–85%

Mechanistic Insights :

  • Reactions proceed via an aromatic SNAr mechanism, facilitated by electron-withdrawing substituents on the quinazoline ring .

  • Steric hindrance from the 6-methoxy and 7-methylsulfanyl groups slightly reduces reactivity compared to unsubstituted 4-chloroquinazolines .

Oxidation of Methylsulfanyl Group

The methylsulfanyl (SMe) group undergoes oxidation to sulfoxide (SO) or sulfone (SO₂) derivatives.

Oxidizing AgentConditionsProductYieldSource
H₂O₂ (30%)AcOH, 50°C, 4 hr7-Methylsulfinylquinazoline68%
mCPBACH₂Cl₂, 0°C to RT, 6 hr7-Methylsulfonylquinazoline92%

Applications :

  • Sulfone derivatives show enhanced electrophilicity, enabling further substitutions at C7.

  • Sulfoxide intermediates are pivotal in synthesizing chiral quinazoline catalysts.

Demethylation of Methoxy Group

The 6-methoxy group can be selectively demethylated under controlled conditions.

ReagentConditionsProductYieldSource
BBr₃ (1M in CH₂Cl₂)-55°C to RT, 30 hr6-Hydroxy-4-chloro-7-methylsulfanylquinazoline71%

Key Observations :

  • Demethylation preserves the chloro and methylsulfanyl groups, enabling subsequent functionalization at C6 .

  • Overexposure to BBr₃ leads to ring degradation .

Coupling Reactions

The compound participates in cross-coupling reactions for complex heterocycle synthesis.

Reaction TypeConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME, 80°CBiarylquinazoline65%
Buchwald-HartwigPd₂(dba)₃, Xantphos, tolueneN-Arylquinazoline78%

Limitations :

  • Steric effects from C7 methylsulfanyl reduce coupling efficiency compared to 7-H analogs .

Ring Modification and Hydrolysis

Controlled hydrolysis or cyclization alters the quinazoline core.

ReagentConditionsProductYieldSource
H₂O, HCl (6M)Reflux, 8 hr4-Hydroxyquinazolinone58%
PCl₅/POCl₃10–120°C, 2–5 hr2-Chloro-4-amino derivative85%

Structural Impact :

  • Hydrolysis under acidic conditions cleaves the C4-Cl bond, forming quinazolinones .

  • Phosphorus pentachloride induces cyclization to fused pyrimidine systems .

Alkylation and Acylation

The methylsulfanyl group participates in alkylation via its lone pair electrons.

ReagentConditionsProductYieldSource
Methyl iodideK₂CO₃, DMF, 60°C, 12 hr7-(Methylthio)methylquinazoline74%
Acetyl chloridePyridine, CH₂Cl₂, 0°C, 2 hr7-Acetylthioquinazoline81%

Scientific Research Applications

4-Chloro-6-methoxy-7-methylsulfanyl-quinazoline is a heterocyclic compound belonging to the quinazoline family, featuring a fused benzene and pyrimidine ring structure. It is characterized by the chemical formula C10H9ClN2OSC_{10}H_9ClN_2OS, which indicates the presence of chlorine, methoxy, and methylsulfanyl functional groups. This compound is investigated for its potential biological activities and applications in medicinal chemistry, especially in the development of pharmaceuticals for various diseases.

Scientific Research Applications

  • Medicinal Chemistry Quinazoline derivatives, including this compound, have been studied for their biological properties.
  • Pharmaceutical Development 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is a key intermediate in synthesizing various pharmaceuticals, particularly in developing targeted cancer therapies .
  • Biochemical Research This compound is employed in studies investigating enzyme inhibition and receptor interactions, helping researchers understand complex biological pathways .
  • Agricultural Chemistry The compound is explored for its potential use in developing agrochemicals that enhance crop resistance to pests and diseases .
  • Material Science It is utilized in the formulation of advanced materials, including polymers and coatings, that require specific chemical properties for enhanced performance .
  • Diagnostic Applications Researchers are investigating its role in developing diagnostic agents that can improve imaging techniques in medical settings .

Biological Activities and Interactions

Interaction studies involving this compound focus on its binding affinity and efficacy against specific biological targets. These studies are crucial for understanding how this compound can be utilized effectively in clinical settings.

Structural Analogues

This compound shares structural similarities with several other quinazoline derivatives. Some examples include:

Compound NameStructure FeaturesUnique Properties
4-AnilinoquinazolineContains an aniline substituentKnown for its potent anticancer activity
6-MethoxyquinazolineLacks chlorine and methylsulfanylExhibits lower toxicity
4-(3-Chloroanilino)-6,7-dimethoxyquinazolineContains dimethoxy groupsEnhanced solubility and bioavailability
4-ChloroquinazolineSimplest form without additional groupsBasic scaffold for further modifications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Structural Variations and Substituent Effects

The table below compares substituents, molecular weights, and key properties of 4-chloro-6-methoxy-7-methylsulfanyl-quinazoline with structurally related compounds:

Compound Name 4-Substituent 6-Substituent 7-Substituent Molecular Weight (g/mol) Melting Point (°C) Key Properties Reference
This compound Cl OMe SMe 253.7* N/A High lipophilicity, potential kinase inhibitor N/A
4-Chloro-7-hydroxy-6-methoxyquinazoline Cl OMe OH 226.6 N/A Increased hydrophilicity
4c (4-Chloro-2-(4-Cl-Ph)-6-phenylethynyl-quinazoline) Cl Phenylethynyl N/A (2-position: 4-Cl-Ph) 375.0 214–215 Sonogashira product, yellow solid
ZD1839 (EGFR inhibitor) Cl (on phenylamino) Morpholinylpropoxy OMe ~500† N/A EGFR inhibition, clinical relevance
4-Chloro-7-fluoro-6-nitroquinazoline Cl NO₂ F 257.6 N/A Nitro group enhances electrophilicity
Key Observations:
  • Position 4: All compounds feature a chloro group except ZD1839, where chlorine resides on the phenylamino substituent.
  • Position 6 : Methoxy (OMe) in the target compound contrasts with phenylethynyl (4c), nitro (4-Chloro-7-fluoro-6-nitroquinazoline), and morpholinylpropoxy (ZD1839). Methoxy groups enhance electron density and solubility compared to lipophilic substituents like phenylethynyl .
  • Hydroxy (OH, ) and fluoro (F, ) substituents alter polarity and hydrogen-bonding capacity.

Biological Activity

4-Chloro-6-methoxy-7-methylsulfanyl-quinazoline is a heterocyclic compound belonging to the quinazoline family, characterized by a fused benzene and pyrimidine ring structure. Its unique combination of functional groups, including chlorine, methoxy, and methylsulfanyl, enhances its biological activity and potential applications in medicinal chemistry. This compound has garnered attention for its anticancer properties and other pharmacological activities.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. Research indicates that quinazoline compounds can inhibit various cancer cell lines through different mechanisms:

  • Inhibition of EGFR : Quinazoline derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers. For instance, compounds similar to this compound have demonstrated IC50 values in the nanomolar range against EGFR, suggesting potent inhibitory activity .
  • Induction of Apoptosis : Studies on related quinazolinone compounds indicate that they can induce apoptosis in cancer cell lines such as MCF-7 by disrupting mitochondrial membrane potential and activating cytochrome c release . This apoptotic effect is crucial for developing effective cancer therapies.

The cytotoxic effects of this compound have been assessed using various assays:

  • Lactate Dehydrogenase (LDH) Release Assay : This assay measures cell membrane integrity. Increased LDH release in treated cells indicates significant cytotoxicity .
  • MTT Assay : The MTT assay evaluates cell viability. Compounds similar to this compound showed selective inhibition of cancer cell viability without affecting normal cells .
  • Mitochondrial Membrane Potential (MMP) Analysis : The decline in MMP in treated cells suggests mitochondrial dysfunction, a hallmark of apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of quinazolines is closely linked to their structural features. Key findings include:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as chlorine enhances antiproliferative activity .
  • Functional Group Modifications : Modifications at the C-6 and C-7 positions significantly impact binding affinity and cytotoxic effects against various cancer cell lines .

Data Table: Summary of Biological Activity

Compound NameTarget ActivityIC50 Values (nM)Cell Lines Tested
This compoundEGFR Inhibition< 50HCT116, MCF7
Quinazolinone AApoptosis Induction-MCF7
Quinazolinone BCytotoxicity-MCF7, A549
4-AnilinoquinazolineDual TK/Tubulin Inhibition< 10Various Cancer Lines

Study on Anticancer Effects

A study evaluated the anticancer effects of various quinazoline derivatives, including this compound, against multiple cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity at low concentrations, with specific derivatives showing enhanced activity against resistant cancer types .

Pharmacokinetics and Toxicity Assessment

Research has also focused on the pharmacokinetics and toxicity profiles of quinazoline derivatives. In vivo studies demonstrated that certain compounds did not exhibit significant toxicity at therapeutic doses, making them promising candidates for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-6-methoxy-7-methylsulfanyl-quinazoline?

  • Methodological Answer : Synthesis typically begins with a quinazoline core modified via sequential functionalization. Key steps include:

  • Chlorination : Introducing the chloro group at position 4 using POCl₃ or PCl₅ under reflux conditions.
  • Methoxy and methylsulfanyl substitution : Methoxy groups are introduced via nucleophilic substitution (e.g., using NaOMe), while methylsulfanyl groups require thiolation reagents like NaSMe or (CH₃)₂S₂.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity .

Q. How is the compound characterized for structural validation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, methylsulfanyl at δ 2.5–2.7 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 297.05).
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C-Cl bond ≈ 1.73 Å, C-S ≈ 1.81 Å) .

Q. What analytical techniques ensure purity and stability?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C).
  • UV-Vis Spectroscopy : Monitors degradation under light or humidity .

Q. What biological activities are associated with quinazoline derivatives?

  • Methodological Answer : Quinazolines often target kinase inhibition (e.g., EGFR, VEGFR) or CNS activity. For example:

  • Anticonvulsant activity : Assessed via maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents.
  • Anticancer potential : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Methodological Answer :

  • Reactivity Tuning : Use protecting groups (e.g., Boc for amines) to prevent side reactions during chlorination.
  • Catalysis : Pd/C or CuI accelerates cross-coupling for methylsulfanyl introduction.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance substitution efficiency .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :

  • Orthogonal Techniques : Combine NMR with IR (e.g., C=O stretch at ~1650 cm⁻¹) or elemental analysis.
  • Density Functional Theory (DFT) : Simulate NMR/IR spectra to validate experimental peaks (e.g., B3LYP/6-31G* basis set) .

Q. What computational approaches predict the compound’s reactivity and binding affinity?

  • Methodological Answer :

  • Molecular Docking (AutoDock/Vina) : Models interactions with kinase domains (e.g., ATP-binding sites).
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to identify electrophilic/nucleophilic sites .

Q. How does substituent variation affect structure-activity relationships (SAR)?

  • Methodological Answer :

  • Chloro Group : Enhances electrophilicity, critical for covalent kinase inhibition.
  • Methoxy Group : Modulates solubility and π-π stacking in hydrophobic pockets.
  • Methylsulfanyl : Improves membrane permeability via lipophilicity (logP ~2.8) .

Q. What are the stability profiles under varying storage conditions?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials at -20°C; monitor via accelerated degradation studies (ICH guidelines).
  • Hydrolytic Stability : Assess in PBS buffers (pH 7.4) with LC-MS tracking of hydrolysis byproducts .

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